![molecular formula C15H16N2O4 B2654323 ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate CAS No. 1181463-90-0](/img/structure/B2654323.png)
ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate
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Description
Ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate is a chemical compound with the CAS Number: 1181463-90-0 . It has a molecular weight of 288.3 . The IUPAC name for this compound is ethyl (2E)-2-cyano-3- (3,4-dihydro-2H-1,5-benzodioxepin-7-ylamino)-2-propenoate .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
- Synthetic Precursors : 3,4-DHPo acts as a versatile building block for the synthesis of other relevant structures. Researchers utilize it as a precursor to create compounds with marked biological activity .
Synthetic Chemistry and Green Chemistry
The synthesis of 3,4-DHPo involves both conventional and nonconventional methods:
- Nonconventional Synthesis : Green chemistry approaches have gained prominence. Nonconventional procedures enable reactions to occur without solvents, contributing to environmentally friendly processes .
Nitro Reduction and Mitochondrial Inhibition
- Mitochondrial Pyruvate Transport Inhibition : Derivatives of ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate can act as inhibitors of mitochondrial pyruvate transport. This inhibition affects the formation of diacetyl, acetaldehyde, and acetate during alcoholic fermentation .
Antiviral and Antibacterial Properties
- Antibacterial Activity : Researchers have explored the antibacterial properties of 3,4-DHPo compounds, which could contribute to combating bacterial infections .
Pharmacological Applications
- Anti-Inflammatory Agents : The compound’s anti-inflammatory properties make it relevant for managing inflammatory conditions .
Potential in Quinazoline Synthesis
- Quinazoline Moiety : Ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate contains a quinazoline moiety. Quinazolines have diverse pharmacological activities, including phosphodiesterase inhibition, β-adrenergic receptor blocking, and interaction with serotonin and dopamine receptors .
properties
IUPAC Name |
ethyl (E)-2-cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylamino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-2-19-15(18)11(9-16)10-17-12-4-5-13-14(8-12)21-7-3-6-20-13/h4-5,8,10,17H,2-3,6-7H2,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUFDHFGWLECLM-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC2=C(C=C1)OCCCO2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC2=C(C=C1)OCCCO2)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate |
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